Methyl 2-(5-bromopyridin-3-yl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(5-bromopyridin-3-yl)acetate hydrochloride is a chemical compound with the molecular formula C8H8BrNO2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromopyridin-3-yl)acetate hydrochloride typically involves the bromination of pyridine derivatives followed by esterification. One common method includes the reaction of 5-bromopyridine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form Methyl 2-(5-bromopyridin-3-yl)acetate. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-bromopyridin-3-yl)acetate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and other nucleophiles. Conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds.
Scientific Research Applications
Methyl 2-(5-bromopyridin-3-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(5-bromopyridin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The bromine atom and ester group allow it to participate in various biochemical pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(5-bromopyridin-2-yl)acetate: Similar in structure but with the bromine atom at a different position.
Ethyl 2-(5-bromopyridin-3-yl)acetate: Similar but with an ethyl ester group instead of a methyl ester group.
Methyl 5-bromonicotinate: Another brominated pyridine derivative with different functional groups.
Uniqueness
Methyl 2-(5-bromopyridin-3-yl)acetate hydrochloride is unique due to its specific bromine substitution pattern and ester group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H9BrClNO2 |
---|---|
Molecular Weight |
266.52 g/mol |
IUPAC Name |
methyl 2-(5-bromopyridin-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C8H8BrNO2.ClH/c1-12-8(11)3-6-2-7(9)5-10-4-6;/h2,4-5H,3H2,1H3;1H |
InChI Key |
BGSDSVGFZLOISO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=CN=C1)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.